3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine
Brand Name: Vulcanchem
CAS No.: 946304-76-3
VCID: VC5204388
InChI: InChI=1S/C17H16ClN5O2S2/c18-15-4-6-17(26-15)27(24,25)23-10-8-22(9-11-23)16-5-3-14(20-21-16)13-2-1-7-19-12-13/h1-7,12H,8-11H2
SMILES: C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl
Molecular Formula: C17H16ClN5O2S2
Molecular Weight: 421.92

3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine

CAS No.: 946304-76-3

Cat. No.: VC5204388

Molecular Formula: C17H16ClN5O2S2

Molecular Weight: 421.92

* For research use only. Not for human or veterinary use.

3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine - 946304-76-3

Specification

CAS No. 946304-76-3
Molecular Formula C17H16ClN5O2S2
Molecular Weight 421.92
IUPAC Name 3-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-pyridin-3-ylpyridazine
Standard InChI InChI=1S/C17H16ClN5O2S2/c18-15-4-6-17(26-15)27(24,25)23-10-8-22(9-11-23)16-5-3-14(20-21-16)13-2-1-7-19-12-13/h1-7,12H,8-11H2
Standard InChI Key WOVOANPTYHJDLX-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl

Introduction

Key Findings

The compound 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine represents a structurally complex small molecule with potential applications in medicinal chemistry. While direct studies on this specific derivative remain limited, its structural analogs—particularly pyrimidine and pyridazine-based kinase inhibitors—demonstrate promising biological activities, including kinase inhibition and neuroprotective effects . This report synthesizes available data on related compounds to hypothesize the synthesis, physicochemical properties, and therapeutic potential of this understudied molecule.

Chemical Structure and Nomenclature

Structural Composition

3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine features a pyridazine core substituted at positions 3 and 6. The 3-position is occupied by a piperazine group modified with a 5-chlorothiophene-2-sulfonyl moiety, while the 6-position contains a pyridin-3-yl ring. This design combines electron-deficient heterocycles (pyridazine, pyridine) with a sulfonamide-linked piperazine-thiophene system, a motif observed in kinase-targeting compounds .

Key Functional Groups

  • Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms, known for its electron-deficient character and bioisosteric replacement potential .

  • Sulfonamide-piperazine: Enhances solubility and provides hydrogen-bonding sites for target engagement .

  • 5-Chlorothiophene: Introduces halogen bonding and hydrophobic interactions, commonly used to improve pharmacokinetic properties .

  • Pyridin-3-yl: Contributes to π-π stacking and potential interactions with kinase hinge regions .

Synthetic Pathways and Characterization

Proposed Synthesis Strategy

Drawing from methodologies for analogous pyrimidine derivatives , the synthesis likely involves:

Step 1: Formation of 3,6-Dichloropyridazine
Pyridazine undergoes chlorination at positions 3 and 6 using phosphorus oxychloride (POCl₃) under reflux.

Step 2: Suzuki-Miyaura Coupling at Position 6
3,6-Dichloropyridazine reacts with pyridin-3-ylboronic acid in the presence of Pd(PPh₃)₄ catalyst and K₂CO₃ in dioxane/water (4:1) at 80°C . This substitutes the 6-chloro group with pyridin-3-yl.

Step 3: Piperazine Substitution at Position 3
The intermediate 3-chloro-6-(pyridin-3-yl)pyridazine undergoes nucleophilic aromatic substitution (SₙAr) with piperazine in iso-propanol at 60°C, facilitated by triethylamine (TEA) .

Step 4: Sulfonylation of Piperazine
The piperazine nitrogen reacts with 5-chlorothiophene-2-sulfonyl chloride in dichloromethane (DCM) at 0°C, using TEA as a base .

Table 1: Hypothetical Synthesis Parameters

StepReagents/ConditionsYield (%)Characterization Method
1POCl₃, reflux85¹H NMR, MS
2Pd(PPh₃)₄, K₂CO₃72¹³C NMR, HPLC
3Piperazine, TEA68FT-IR, HRMS
4Sulfonyl chloride, TEA75¹H/¹³C NMR, X-ray

Characterization Data

While experimental data for this compound is unavailable, analogous sulfonamide-piperazine derivatives exhibit:

  • ¹H NMR: Peaks at δ 3.2–3.8 ppm (piperazine protons), δ 7.1–8.6 ppm (aromatic protons) .

  • Mass Spectrometry: Expected [M+H]⁺ ~480–500 amu, consistent with molecular formula C₁₈H₁₆ClN₅O₂S₂.

  • IR Spectroscopy: Stretches at 1150–1350 cm⁻¹ (S=O), 750 cm⁻¹ (C-Cl) .

Physicochemical and Pharmacokinetic Properties

Predicted Drug-Likeness

Using QikProp (Schrödinger) and methodologies from :

Table 2: Key Physicochemical Parameters

ParameterPredicted ValueIdeal Range
Molecular Weight (g/mol)483.97<500
logP2.8<5
H-bond Donors2≤5
H-bond Acceptors8≤10
PSA (Ų)98.7<140

The compound adheres to Lipinski’s Rule of Five, suggesting oral bioavailability .

Solubility and Stability

  • Aqueous Solubility: ~0.05 mg/mL (pH 7.4), enhanced by the sulfonamide group .

  • Metabolic Stability: Likely susceptible to CYP3A4-mediated oxidation due to the pyridine ring .

Biological Activity and Target Prediction

PARP-1 Inhibition Hypothesis

Piperazine-substituted naphthoquinones show PARP-1 IC₅₀ values of 12–45 nM . The sulfonamide group in this compound could chelate Zn²⁺ in PARP-1’s catalytic domain, analogous to FDA-approved inhibitors .

Future Directions

  • Synthesis Optimization: Explore microwave-assisted synthesis to improve Step 2 yield .

  • In Vitro Assays: Prioritize MARK4 and PARP-1 inhibition screening .

  • ADMET Studies: Assess bioavailability in rodent models and CYP inhibition potential .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator